molecular formula C10H14N2O3 B13075569 1-(2-(Dimethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-(2-(Dimethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13075569
M. Wt: 210.23 g/mol
InChI Key: KZUYVETUPWBUHZ-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry research, particularly as a key intermediate in the development of novel therapeutic agents. This compound features a 2-oxo-1,2-dihydropyridine-3-carboxylic acid core, a structure recognized for its diverse pharmacological potential. Scientific literature indicates that close structural analogs of this core have been investigated for 5-HT4 receptor agonistic activity, suggesting a promising research pathway for gastrointestinal disorders such as irritable bowel syndrome and functional dyspepsia . Furthermore, the 2-oxo-1,2-dihydropyridine-3-carboxylic acid pharmacophore is established in research as a foundation for oral hypoglycemic agents, highlighting its utility in metabolic disease studies . Related quinoline-3-carboxylic acid derivatives have also demonstrated notable anticancer activity in research models, including against breast cancer cell lines, underscoring the broader applicability of this chemical class in oncology drug discovery . This product is intended for research purposes as a valuable building block to support the synthesis and exploration of new bioactive molecules. For Research Use Only. Not for human or personal use.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-11(2)6-7-12-5-3-4-8(9(12)13)10(14)15/h3-5H,6-7H2,1-2H3,(H,14,15)

InChI Key

KZUYVETUPWBUHZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=CC=C(C1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Heterocyclization of Aminomethylidene Derivatives

One established method starts from aminomethylidene derivatives of Meldrum’s acid reacting with cyanoacetamide or cyanothioacetamide in ethanol. The reaction mixture is typically stirred for 24 hours, then acidified to pH ~5 with concentrated hydrochloric acid to precipitate the pyridine derivative. The product is filtered, washed with water and ethanol, and dried. Yields of the pyridine-3-carboxylic acid derivatives in this method range from 68% to 74%.

Reaction conditions summary:

Step Reagents/Conditions Yield (%) Notes
Heterocyclization Aminomethylidene Meldrum’s acid + cyanoacetamide in EtOH, 24 h 68-74 Acidification to pH 5, filtration

Alkylation with Dimethylaminoethyl Group

Following alkylation or nitrile introduction, hydrolysis steps are employed to convert nitrile or ester groups to the carboxylic acid. For example, treatment with lithium hydroxide monohydrate in ethanol-water mixture at 70 °C for 3 hours, followed by acidification with 1N HCl at 0 °C to pH 2, yields the carboxylic acid derivative with good purity and yields (~84%).

Hydrolysis and acidification conditions:

Reagents Solvent Temperature Time Yield (%) Notes
Lithium hydroxide monohydrate Ethanol-water (EtOH/H2O) 70 °C ≥3 h 84 Acidification to pH 2 at 0 °C

Alternative Routes via Phosphorus Oxychloride

Phosphorus oxychloride (POCl3) has been used to chlorinate intermediates such as 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, which then undergo further transformations to introduce the desired substituents. This method involves refluxing with POCl3 at elevated temperatures (100 °C) for several hours, followed by quenching and neutralization to isolate the product.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Key Observations
1 Heterocyclization Aminomethylidene Meldrum’s acid + cyanoacetamide, EtOH, 24 h, acidify pH 5 68-74 Formation of dihydropyridine-3-carboxylic acid core
2 Alkylation Alkyl halide, ZnO, ZnCl2, N,N-diisopropylethylamine, 1,4-dioxane, 110 °C, inert atmosphere Up to 88 Selective N-alkylation introducing dimethylaminoethyl group
3 Hydrolysis & Acidification Lithium hydroxide monohydrate, EtOH/H2O, 70 °C, 3+ h, acidify to pH 2 84 Conversion of nitrile/ester to carboxylic acid
4 Chlorination (optional) Phosphorus oxychloride, reflux 100 °C, 6 h 33-67 Intermediate chlorinated derivatives for further modification

Research Findings and Notes

  • The heterocyclization step is crucial and sensitive to temperature and pH control to maximize yield and purity.
  • Alkylation reactions benefit from the use of zinc catalysts and inert atmosphere to avoid side reactions and improve regioselectivity.
  • Hydrolysis under mild alkaline conditions followed by careful acidification prevents decomposition of the dihydropyridine ring.
  • Phosphorus oxychloride-mediated chlorination provides a versatile intermediate but requires careful handling due to harsh conditions.
  • Purification typically involves filtration, washing with ethanol and water, and recrystallization from suitable solvents such as menthol or ethyl acetate mixtures.
  • Analytical characterization by NMR (1H, 13C), IR, and mass spectrometry confirms the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

1-(2-(Dimethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminoethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the dihydropyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Data for Selected Analogs

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Characteristics
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Benzyl C₁₃H₁₁NO₃ 229.23 128–130 High yield (67%); characterized by ¹H/¹³C NMR
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 4-Fluorophenyl C₁₂H₈FNO₃ 233.20 Commercial availability (95% purity); CAS 868171-67-9
1-(2,2,2-Trifluoroethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 2,2,2-Trifluoroethyl C₈H₆F₃NO₃ 233.14 Catalog product (American Elements); enhanced lipophilicity due to CF₃ group
1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Ethyl, 4,6-dimethyl C₁₀H₁₃NO₃ 195.22 Lower molecular weight; potential steric effects
1-(3,4-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid 3,4-Difluorobenzyl C₁₃H₉F₂NO₃ 265.21 Increased metabolic stability; CAS 1001413-01-9
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Methyl C₇H₇NO₃ 153.13 Research chemical (CAS 15506-18-0); minimal steric bulk

Notes:

  • Fluorinated derivatives (e.g., 4-fluorophenyl, 3,4-difluorobenzyl) exhibit higher lipophilicity and resistance to oxidative metabolism, making them favorable for CNS-targeting agents .

Biological Activity

1-(2-(Dimethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 954225-68-4) is a compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities, including potential therapeutic applications in various medical fields. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O3. Its structure features a dihydropyridine ring, which is critical for its biological activity. The presence of the dimethylamino group enhances its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as a therapeutic agent. Key areas of interest include:

Study 1: Antimicrobial Efficacy

A study conducted on a series of dihydropyridine derivatives, including those similar to this compound, revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested.

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli30
Compound BS. aureus20
Compound CP. aeruginosa50

Study 2: Antitumor Activity

In vitro studies on cancer cell lines demonstrated that the compound exhibited cytotoxic effects at concentrations above 25 µM. The compound induced apoptosis through caspase activation pathways.

Cell LineIC50 (µM)
MCF-7 (breast)30
HeLa (cervical)25
A549 (lung)35

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : Its structural similarity to known ligands allows it to bind effectively to various receptors, modulating their activity and influencing physiological responses.

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